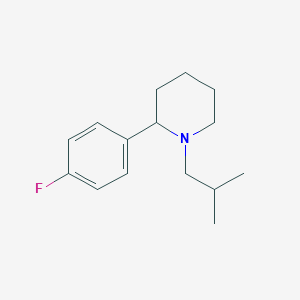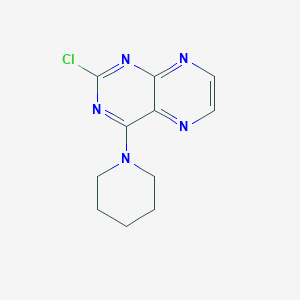
Phenazine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine-1-carbohydrazide is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenazine-1-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of phenazine-1-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves microbial synthesis using genetically engineered strains of Pseudomonas species. These bacteria can convert phenazine-1-carboxylic acid into this compound through enzymatic reactions. This method is advantageous due to its cost-effectiveness and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
Phenazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1-carboxylic acid.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted phenazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenazine-1-carboxylic acid, various hydrazide derivatives, and substituted phenazine compounds. These products have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Phenazine-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives with enhanced properties.
Biology: It exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.
Medicine: Its antitumor properties are being explored for cancer treatment. It has shown efficacy in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new pesticides and fungicides due to its biocidal properties.
Mecanismo De Acción
The mechanism of action of phenazine-1-carbohydrazide involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, it induces the production of reactive oxygen species, leading to oxidative stress and cell death in target organisms. These mechanisms make it effective against both microbial pathogens and cancer cells .
Comparación Con Compuestos Similares
Phenazine-1-carbohydrazide can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties, it is often used as a precursor for synthesizing other phenazine derivatives.
Phenazine-1-carboxamide: Exhibits strong antifungal activity and is used in agricultural applications.
2-Hydroxyphenazine: Known for its antioxidant properties and potential therapeutic applications.
This compound stands out due to its unique combination of antimicrobial, antitumor, and biocidal properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H10N4O |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
phenazine-1-carbohydrazide |
InChI |
InChI=1S/C13H10N4O/c14-17-13(18)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,14H2,(H,17,18) |
Clave InChI |
HHMALMVKWZOZLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
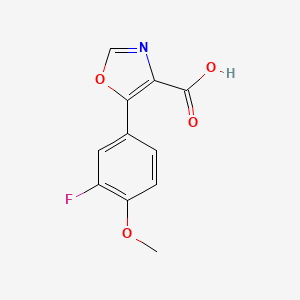
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
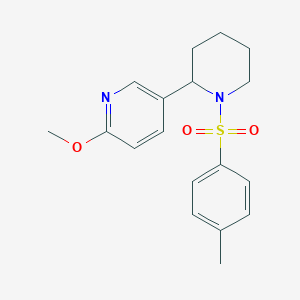

![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
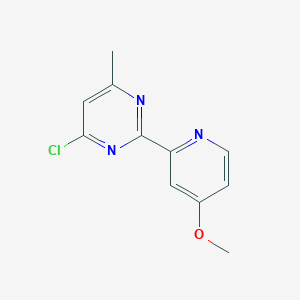
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
